3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol
Description
Properties
IUPAC Name |
(3-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9,15,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMAVRJJRWDGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromobenzaldehyde Derivative Synthesis
The foundational step involves preparing brominated benzaldehyde precursors. As detailed in, commercially available 3-bromo-4-methoxybenzaldehyde (Compound VII) serves as the starting material. This compound undergoes coupling with organometallic reagents such as Grignard derivatives (Compound VIII) in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O). For example, treatment with 2-methylpropene magnesium bromide at −78°C facilitates the formation of a tertiary alcohol intermediate.
Silane-Mediated Reduction
The intermediate is reduced to the benzhydrol structure using triethylsilane (Et₃SiH) in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst. This reaction proceeds at −30°C in acetonitrile (MeCN) or chloroform (CHCl₃), achieving yields of 85–91%. The mechanism involves hydride transfer from silane to the carbonyl group, followed by protonation to yield the benzhydrol.
Table 1: Optimization of Reduction Conditions
| Silane Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Et₃SiH | BF₃·Et₂O | MeCN | −30 | 91 |
| i-Pr₃SiH | BF₃·Et₂O | CHCl₃ | −30 | 87 |
| Et₃SiH | TFA | MeCN | 25 | 72 |
Friedel-Crafts Acylation Pathways
Acylation of Aromatic Hydrocarbons
An alternative route involves Friedel-Crafts acylation of 3,5-dimethyl-4-methoxytoluene (Compound XV) with 3-bromobenzoyl chloride (Compound XVI) in carbon disulfide (CS₂) using aluminum chloride (AlCl₃) as a catalyst. This exothermic reaction requires careful temperature control (0–5°C) to avoid over-acylation. The resulting ketone is subsequently reduced to the benzhydrol using Et₃SiH.
Challenges in Regioselectivity
Acylation at the para position relative to the methoxy group is favored due to electron-donating effects, but competing ortho/meta products may form in yields up to 15%. Purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the desired product with >95% purity.
Boronic Acid Cross-Coupling Methods
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between 3-bromo-4-methoxyphenylboronic acid (Compound XVIII) and 3,5-dimethylphenyl bromide (Compound XVII) in a 3:1 toluene/ethanol mixture achieves C–C bond formation. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate (Na₂CO₃) at 80°C, this method affords the biaryl intermediate in 78% yield. Subsequent reduction follows the silane protocol outlined in Section 1.2.
Work-Up and Purification Techniques
Neutralization and Drying
Post-reaction mixtures are quenched with ice-water and neutralized using saturated sodium bicarbonate (NaHCO₃). Organic layers are dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual moisture.
Crystallization and Recrystallization
Crude products are purified via recrystallization from ethanol/water or ethyl acetate/hexane systems. For example, dissolving the benzhydrol in warm ethanol (50°C) followed by gradual cooling to 4°C yields crystalline product with 99% purity.
Table 2: Solvent Systems for Recrystallization
| Solvent Combination | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water (3:1) | 99 | 85 |
| Ethyl Acetate/Hexane | 97 | 78 |
| Chloroform/Methanol | 95 | 82 |
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): δ 7.25 (d, J = 8.5 Hz, 2H, aromatic), δ 4.85 (s, 1H, hydroxyl), δ 3.82 (s, 3H, methoxy).
-
IR : Peaks at 3350 cm⁻¹ (O–H stretch) and 1605 cm⁻¹ (C–Br stretch).
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GC-MS : m/z 334 [M]⁺ with fragmentation at m/z 181 (base peak).
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’,5’-dimethyl-4’-methoxybenzhydrol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Products depend on the nucleophile used, such as amine or thiol derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Dehalogenated or dehydroxylated products.
Scientific Research Applications
3-Bromo-3’,5’-dimethyl-4’-methoxybenzhydrol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-3’,5’-dimethyl-4’-methoxybenzhydrol involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s reactivity and physical properties are influenced by its substituents. Below is a comparative analysis with key analogs:
Physical Properties and Crystallography
- Crystallographic Data: While direct data for 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol is unavailable, related brominated benzhydrols exhibit monoclinic or orthorhombic crystal systems. For example, a dimethyl-diphenyl benzhydrol derivative () crystallizes in space group P121/n1 with cell parameters a = 10.277 Å, b = 18.906 Å, c = 12.530 Å, and β = 111.91°, suggesting similar packing behavior influenced by methyl and methoxy groups .
- Solubility : Methoxy and methyl groups enhance solubility in polar aprotic solvents (e.g., DCM, THF), whereas bromine reduces solubility in water. Comparatively, 3-Bromo-5-hydroxy-4-methoxybenzoic acid () shows higher aqueous solubility due to its ionizable carboxylic acid group .
Biological Activity
3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a bromine atom at the 3-position and a methoxy group at the 4-position of the benzene ring, contributing to its unique chemical properties. Its molecular formula is CHBrO, with a molecular weight of approximately 253.13 g/mol.
Biological Activity Overview
Research indicates that 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
- Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy.
The biological activity of 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol is believed to involve several mechanisms:
- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells, which is crucial for its anticancer properties.
- Inhibition of Pathogen Growth : Its antimicrobial effects may be due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antimicrobial Activity Study
A study conducted by researchers evaluated the antimicrobial properties of various substituted benzhydrols, including 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Anticancer Activity Study
Another study investigated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The findings demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 30 |
| MCF-7 (breast cancer) | 45 |
| A549 (lung cancer) | 50 |
Computational Studies
Quantum chemical modeling and molecular docking studies have been employed to predict the binding affinity of 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol to various biological targets. These studies suggest strong interactions with proteins involved in cancer progression and bacterial resistance mechanisms.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are critical for unambiguous structural determination of 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol?
- Methodological Answer : Employ a combination of 2D NMR techniques (HMBC, COSY, NOESY) to assign proton and carbon environments, resolve coupling patterns, and confirm spatial arrangements. X-ray crystallography using SHELXL or WinGX/ORTEP is essential to resolve stereochemical ambiguities. For example, anisotropic displacement parameters from single-crystal data can clarify substituent orientations and crystal packing effects.
Q. How can synthetic impurities or regioisomers of this compound be distinguished during purification?
- Methodological Answer : Use high-resolution mass spectrometry (HR-ESIMS) to confirm molecular formula (e.g., isotopic pattern matching for bromine) and reversed-phase HPLC with UV detection (e.g., λ~280 nm for aromatic systems) to isolate regioisomers. Cross-validate purity via -DEPT NMR to detect trace impurities .
Advanced Research Questions
Q. How can contradictory crystallographic and NMR data regarding substituent positions be resolved?
- Methodological Answer : If NMR suggests equatorial positioning of the bromine while X-ray data indicates axial geometry, analyze thermal displacement parameters (ORTEP ) to assess dynamic disorder. Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can model energy differences between conformers and reconcile experimental discrepancies .
Q. What strategies optimize the Suzuki-Miyaura coupling of this benzhydrol derivative for functionalization?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh)) and bases (KCO) in anhydrous THF. Protect the benzhydrol hydroxyl group with TBSCl to prevent side reactions. Monitor reaction progress via NMR if fluorinated arylboronic acids are used, as seen in analogous systems .
Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : Conduct cyclic voltammetry to measure redox potentials, revealing electron-withdrawing effects of bromine. Compare with computational electrostatic potential maps (e.g., Multiwfn ). For photochemical studies, UV-Vis spectroscopy can correlate substituent effects with absorption maxima shifts .
Q. What computational approaches predict the compound’s stability under thermal or photolytic conditions?
- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to model degradation pathways. Pair with thermogravimetric analysis (TGA) and accelerated stability testing (40°C/75% RH) to validate predictions. Refer to analogous brominated aromatic systems .
Data Analysis & Experimental Design
Q. How to design a crystallographic study to analyze hydrogen-bonding networks in this compound?
- Methodological Answer : Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion artifacts. Use SHELXL for refinement, focusing on O–H···O and C–H···π interactions. Generate Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts .
Q. What statistical methods address batch-to-batch variability in biological activity assays?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural purity (HPLC area%) with IC values. Use ANOVA to identify significant variability sources (e.g., solvent traces, crystallinity differences) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
